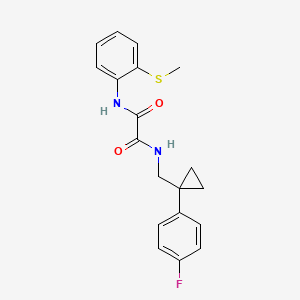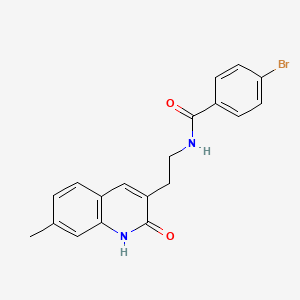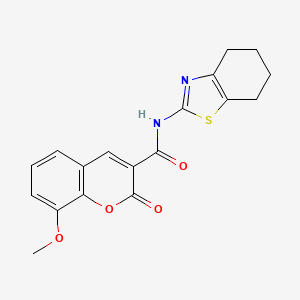![molecular formula C13H12ClNO3S B2608798 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline CAS No. 832739-83-0](/img/structure/B2608798.png)
3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Amination
- This process involves the use of 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline in palladium-catalyzed amination reactions. It plays a role in the synthesis of various amines and salts, particularly in the context of halogen replacement reactions (Wolfe & Buchwald, 2003).
Chemiluminescence in Organic Chemistry
- The compound is used in the study of chemiluminescence, particularly in sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. This research has implications for understanding light emission in chemical reactions (Watanabe et al., 2010).
Antiviral Research
- In the field of antiviral research, derivatives of this compound have been synthesized and shown to possess anti-tobacco mosaic virus activity. This demonstrates its potential in the development of new antiviral compounds (Chen et al., 2010).
Synthesis of Biologically Active Compounds
- The compound is used in synthesizing various biologically active molecules, including kinase inhibitors and molecules targeting VEGFR2, a key angiogenic receptor. This has implications for cancer treatment and other diseases where angiogenesis plays a role (Johnson et al., 2022).
Electroactive Polymer Research
- It is also used in the synthesis of electroactive polymers like sulfonated polyanilines. These materials have applications in electronics and sensor technology due to their unique electroactive properties (Strounina et al., 1999).
Crystallographic and Molecular Docking Studies
- The compound is studied in the context of crystallographic and molecular docking analysis, which is essential for understanding molecular interactions and designing new drugs (Al-Hourani et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline are yet to be fully identified. Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is not fully understood. It is believed that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Based on the structure and known activities of similar compounds, it could potentially affect various metabolic and signaling pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., how much of the compound reaches its target after administration .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular function, potentially affecting the activity of enzymes or signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-5-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-11-6-10(15)7-13(8-11)19(16,17)12-4-2-9(14)3-5-12/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFBGRKISZETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)
![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)



![(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2608731.png)

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)


